molecular formula C15H13N B182965 1-Methyl-2-phenylindole CAS No. 3558-24-5

1-Methyl-2-phenylindole

Cat. No. B182965
CAS RN: 3558-24-5
M. Wt: 207.27 g/mol
InChI Key: SFWZZSXCWQTORH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-2-phenylindole (MPI) derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles as antimitotic agents involves the modification of the indole nucleus with different moieties and alkylation of the indole nitrogen with small alkyl groups such as methyl or ethyl . Another study presents the synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-phenylindoles through a three-step synthesis followed by treatment with thiol nucleophiles . Additionally, the synthesis of 1-phenylindoles derivatives has been achieved by arylating the nitrogen atom in position 1 of the indole ring in the presence of copper chloride and ligands, followed by heteroarylation .

Molecular Structure Analysis

The molecular structure of MPI derivatives has been investigated in several studies. For example, the crystal structure of 1-phenylsulfonyl-2-methyl-3-cyanoindole reveals that the indole moieties and the benzene rings are planar, with the presence of C-H…N and C-H…O hydrogen bonding stabilizing the molecules in the unit cell . In another study, the stability of a monosubstituted isoindole derivative was attributed to the anti-parallel face-to-face stacking between isoindole rings .

Chemical Reactions Analysis

MPI derivatives undergo various chemical reactions. The chlorination of 1-methyl-2-phenylindole with N-chlorobenzotriazole leads to the formation of radical cations that can react with oxygen or nucleophilic solvents to produce indoxyls . Nucleophilic reactions of 1-methyl-2-methoxy-2-phenyl-3-oxo-2,3-dihydroindole have been studied, showing that acid-catalyzed nucleophilic substitution and reduction reactions yield various 1,2,2-trisubstituted 3-oxo-2,3-dihydroindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPI derivatives are influenced by their molecular structure. For instance, the presence of planar indole moieties and benzene rings, as well as the types of hydrogen bonding, affect the stability and reactivity of these compounds . The electroluminescent properties of related silole derivatives have been studied, showing high fluorescence quantum yields and charge carrier mobilities, which are influenced by the nonplanar molecular structures and the substituents at the 1,1-positions .

Relevant Case Studies

Several case studies highlight the potential applications of MPI derivatives. The antiproliferative properties of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole suggest its use as a tubulin inhibitor targeting the colchicine binding site . The study on the specificity of the 1-methyl-2-phenylindole colorimetric assay for detecting malondialdehyde and 4-hydroxynonenal in plants cautions against its use due to interference from sugars . These case studies demonstrate the importance of understanding the chemical properties and potential interferences when applying MPI derivatives in biological contexts.

Scientific Research Applications

  • Lipid Peroxidation Assay Development : 1-Methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions, leading to the development of a new colorimetric assay for lipid peroxidation. This methodology helps in measuring MDA and 4-hydroxyalkenals in biological samples, contributing significantly to understanding lipid peroxidation processes in different contexts, such as in vivo tissue-specific MDA production (Gérard-Monnier et al., 1998).

  • Inhibition of Tubulin Polymerization : Methoxy-substituted derivatives of 2-phenylindole, a related compound to 1-Methyl-2-phenylindole, have been studied for their ability to inhibit tubulin polymerization. This action is crucial in the development of certain classes of cytostatics, indicating potential applications in cancer research (Gastpar et al., 1998).

  • Non-Specificity in Plant Tissues : A study demonstrated that the 1-Methyl-2-phenylindole colorimetric assay, while specific for MDA and HNE in mammalian systems, is non-specific in plant tissues. This finding is crucial for researchers using this assay in different biological systems (Johnston et al., 2007).

  • Electron Transfer Reactions : The electron transfer reactions of 1-Methyl-2-phenylindole have been studied, particularly in the context of chlorination with N-chlorobenzotriazole. This research adds to the understanding of the chemical behavior of this compound under different reaction conditions (Carloni et al., 1991).

  • Conformational Effects of N-Methylation : The effects of N-methylation on the conformation of 2-phenylindole (and related compounds) have been analyzed. Such studies are important in understanding the structural and electronic properties of these compounds (Amat-Guerri et al., 1992).

  • Cytotoxic Potential : A study synthesized a derivative of 1-Methyl-2-phenylindole, showing significant cytotoxic potential against several leukemia cell lines. This suggests the potential therapeutic application of this compound in cancer treatment (Guillon et al., 2018).

  • COX Inhibition and Antitumor Effects : Research on 4-(aryloyl)phenyl methyl sulfones, which includes N-arylindole derivatives, indicated their ability to inhibit cyclooxygenase isoenzymes and show potent antitumor effects. This provides insights into the potential pharmacological applications of 1-Methyl-2-phenylindole and its derivatives (Harrak et al., 2010).

  • Energetic Studies : The molar energies of combustion and enthalpies of formation for 1-Methyl-2-phenylindole (and related compounds) were determined, contributing to the understanding of its thermodynamic properties (Carvalho et al., 2015).

Safety And Hazards

1-Methyl-2-phenylindole may cause eye irritation, skin irritation, and respiratory tract irritation . Ingestion may cause irritation of the digestive tract . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

1-Methyl-2-phenylindole holds significant promise for various applications in scientific investigations . It has been used in studies for the estimation of lipid peroxidation in third instar larvae of transgenic Drosophila melanogaster (hsp70-lacZ)Bg . It has also been used as a chromogenic agent for the determination of estimation of malondialdehyde (MDA) production .

properties

IUPAC Name

1-methyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWZZSXCWQTORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063073
Record name 1H-Indole, 1-methyl-2-phenyl-
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Molecular Weight

207.27 g/mol
Source PubChem
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Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646148
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-2-phenylindole

CAS RN

3558-24-5
Record name 1-Methyl-2-phenylindole
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Record name 1-Methyl-2-phenylindole
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Synthesis routes and methods

Procedure details

A solution of dry THF containing 2-phenylindole (1 mmole) was added NaH (1.1 mmole) and MeI (1.2 mmole, dropwise), and the reaction mixture was stirred at 65° C. for 3 h. After cooling to room temperature, the reaction mixture was poured into water and extracted with ether. The extracts was dried (MgSO4) and evaporated under reduced pressure to give yellow-orange solid. Further purification by column chromatography on silica gel with hexane as an eluent gave a pale yellow solid of 1-methyl-2-phenylindole (79% yield). The solid product (0.7 mmole) was dissolved in DMF (10 ml), a mixture of POCl3(0.09 mmole) and DMF (0.09 mmole) was added dropwise. After stirring at 75° C. for 1 h, the reaction mixture was added into saturate NaHCO3solution. The precipitated solid was collected by filtration and washed with ethanol to give a pale gray solid of 1-methyl-2-phenylindole-3-carboxaldehyde (85% yield). A dry DMF solution of the aldehyde (2 mmole) was added o-aminothiophenol (2.1 mmole) and Ac2O (0.5 ml) at room temperature. The mixture was stirred at 60° C. for 3 h. The reaction mixture was poured into stirred water and the precipitated solid was collected by filtration. The crude solid was washed with MeOH and recrystallized from benzene to afford compound 1-2 (38% yield). 1H-NMR (CDCl3, TMS) δ(ppm)=3.6 (s, 3H, —CH3), 7.3-7.8, 8.1, 8.9 (m, d, m, 13H, aromatic H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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